molecular formula C11H16N2O4S B1501559 Ethyl 5-(tert-butoxycarbonylamino)thiazole-4-carboxylate CAS No. 864436-92-0

Ethyl 5-(tert-butoxycarbonylamino)thiazole-4-carboxylate

Cat. No. B1501559
Key on ui cas rn: 864436-92-0
M. Wt: 272.32 g/mol
InChI Key: XXOYQRFHEAPJOS-UHFFFAOYSA-N
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Patent
US08278335B2

Procedure details

To a solution of ethyl 5-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate (10 g, 36.7 mmol) in DMF (122 ml) was added N-iodosuccinimide (20 g, 88.9 mmol). The mixture was stirred for 36 hrs at 60° C. One additional equivalent of N-iodosuccinimide (1.2 g) was added and the mixture was stirred at 60° C. for 18 hrs. The reaction was then cooled to room temperature and concentrated to one-third its volume in vacuo. The resulting mixture was partitioned between water and ethyl acetate. The aqueous layer was further extracted once with dichloromethane. The combined organics were dried over magnesium sulfate, filtered, and concentrated in vacuo, and purified via flash chromatography (silica, 0-20% ethyl acetate/hexanes) to afford the title compound. LRMS (APCI) calc'd for (C11H16IN2O4S) [M+H]+, 399.0; found 398.9.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
122 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]1[S:13][CH:12]=[N:11][C:10]=1[C:14]([O:16][CH2:17][CH3:18])=[O:15])=[O:7])([CH3:4])([CH3:3])[CH3:2].[I:19]N1C(=O)CCC1=O>CN(C=O)C>[C:1]([O:5][C:6]([NH:8][C:9]1[S:13][C:12]([I:19])=[N:11][C:10]=1[C:14]([O:16][CH2:17][CH3:18])=[O:15])=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=C(N=CS1)C(=O)OCC
Name
Quantity
20 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
122 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
IN1C(CCC1=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 36 hrs at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 60° C. for 18 hrs
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to one-third its volume in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting mixture was partitioned between water and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted once with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified via flash chromatography (silica, 0-20% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1=C(N=C(S1)I)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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